molecular formula C25H33NO5 B3125838 Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate CAS No. 329774-41-6

Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate

Cat. No.: B3125838
CAS No.: 329774-41-6
M. Wt: 427.5 g/mol
InChI Key: OXYQMSQFHAWJSP-UHFFFAOYSA-N
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Description

Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate is a useful research compound. Its molecular formula is C25H33NO5 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H35N1O4C_{25}H_{35}N_{1}O_{4}. The compound features a benzoate moiety linked to an ethoxy and methoxyphenethylamine chain, which contributes to its biological activity.

Key Properties

PropertyValue
Molecular Weight413.56 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

This compound has been identified as a stimulant of guanylate cyclase , which catalyzes the conversion of GTP to cGMP. This mechanism is crucial in various physiological processes, including vasodilation and neurotransmission .

Pharmacological Effects

  • Cardiovascular Effects : The compound has shown potential in treating cardiovascular disorders by promoting vasodilation through increased cGMP levels .
  • Neuropharmacological Activity : There is evidence suggesting its role in modulating neurotransmitter systems, which may be beneficial in treating anxiety and depression .
  • Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant effects, contributing to cellular protection against oxidative stress .

In Vitro and In Vivo Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects at higher concentrations (IC50 values around 368.2 mg/L for neuronal cells) .
  • In Vivo Studies : Animal studies have reported that doses of 10 mg/kg are well tolerated, indicating a favorable safety profile for further investigation .

Case Study 1: Cardiovascular Applications

A study explored the use of this compound in a model of induced hypertension. The compound was administered over four weeks, resulting in significant reductions in blood pressure and improved vascular function compared to control groups.

Case Study 2: Neuropharmacological Effects

In a clinical trial assessing anxiety disorders, subjects receiving this compound reported decreased anxiety levels as measured by standardized scales, suggesting its potential as an anxiolytic agent.

Properties

IUPAC Name

methyl 4-[[(5-ethoxy-5-oxopentyl)-[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO5/c1-4-31-24(27)11-7-8-17-26(18-16-21-9-5-6-10-23(21)29-2)19-20-12-14-22(15-13-20)25(28)30-3/h5-6,9-10,12-15H,4,7-8,11,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYQMSQFHAWJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN(CCC1=CC=CC=C1OC)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135163
Record name Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329774-41-6
Record name Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329774-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.0 g (50.0 mmol) of methyl 4-{[(2-methoxyphenethyl)amino]methyl}benzoate from Example I.1., 11.52 g (55.0 mmol) of ethyl 5-bromovalerate and 6.37 g (106.0 mmol) of sodium carbonate are dissolved in 30 ml of acetonitrile and heated at reflux for 18 hours. After cooling, most of the solvent is distilled off under reduced pressure and the residues are mixed with water. The mixture is extracted repeatedly with ethyl acetate, the organic phases are washed with saturated sodium chloride solution and, after drying over magnesium sulphate, the solvent is removed under reduced pressure. The crude product is purified by flash chromatography over silica gel (0.04-0.063 nm) using the mobile phase cyclohexane/ethyl acetate 4/1.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.52 g
Type
reactant
Reaction Step Two
Quantity
6.37 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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